![molecular formula C6H8Br2O2 B012291 2,3-Dibromopropyl acrylate CAS No. 19660-16-3](/img/structure/B12291.png)
2,3-Dibromopropyl acrylate
Overview
Description
2,3-Dibromopropyl acrylate (2,3-DBPA) is a monomeric compound consisting of two bromine atoms, two carbon atoms, and one oxygen atom. It is a colorless liquid at room temperature and has a boiling point of 107 °C. 2,3-DBPA is widely used in the synthesis of various polymers and has been extensively studied for its applications in the scientific research field.
Scientific Research Applications
Flame Retardant in Textiles
“2,3-Dibromopropyl acrylate” could potentially be used as a flame retardant in textiles . A similar compound, tris-(2,3-dibromopropyl)-phosphate, has been used for this purpose . The acrylate compound could potentially offer similar benefits.
Polymer Research
The compound could be used in polymer research . Its bromine groups could potentially react with other compounds to form polymers with unique properties .
Mechanism of Action
Target of Action
2,3-Dibromopropyl acrylate is a halogenated acrylate ester . It is polymerizable and can react with acids to liberate heat along with alcohols and acids
Mode of Action
The compound interacts with its targets through a chemical reaction. When it reacts with acids, it liberates heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that the compound can undergo polymerization, indicating that it may interact with biochemical pathways involving polymer formation or degradation .
Result of Action
It is known that the compound is toxic by ingestion and has hazardous decomposition products . It is probably an irritant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromopropyl acrylate. For instance, the compound may be unstable to heat, light, and air . Therefore, the environment in which the compound is stored and used can significantly impact its reactivity and effectiveness.
properties
IUPAC Name |
2,3-dibromopropyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJDVAYJDKPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20128 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40715-86-4 | |
Record name | 2-Propenoic acid, 2,3-dibromopropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40715-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7024950 | |
Record name | 2,3-Dibromopropyl acrylate | |
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Molecular Weight |
271.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dibromopropyl acrylate is a clear light brown liquid. (NTP, 1992) | |
Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20128 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2,3-Dibromopropyl acrylate | |
CAS RN |
19660-16-3 | |
Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20128 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,3-Dibromopropyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19660-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dibromopropyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660163 | |
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Record name | 2-Propenoic acid, 2,3-dibromopropyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,3-Dibromopropyl acrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromopropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.266 | |
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Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC7AHU2C1 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 2,3-Dibromopropyl acrylate?
A1: 2,3-Dibromopropyl acrylate is primarily used as a comonomer in the production of various polymers. Its primary function is to impart flame-retardant properties to the resulting copolymers. [, , ]
Q2: How does the presence of 2,3-Dibromopropyl acrylate affect the thermal stability of polymers?
A2: Research suggests that incorporating 2,3-Dibromopropyl acrylate into polymers can lead to varied effects on thermal stability. While copolymers with acrylonitrile show enhanced flame retardancy, they may exhibit lower thermal stability compared to copolymers with styrene or those incorporating 2,4,6-tribromophenyl acrylate. [, ] Further research has explored the thermal degradation behavior of 2,3-Dibromopropyl acrylate homopolymers and copolymers with methyl acrylate and methyl methacrylate. [, , ]
Q3: How does the reactivity of 2,3-Dibromopropyl acrylate compare to other monomers like styrene and acrylonitrile during copolymerization?
A3: Studies indicate that the reactivity ratios of 2,3-Dibromopropyl acrylate during copolymerization can vary depending on the reaction medium and the comonomer. For instance, in copolymerization with styrene, 2,3-Dibromopropyl acrylate exhibits a higher reaction rate than styrene but lower than 2,4,6-tribromophenyl acrylate and pentabromophenyl acrylate. [] Similarly, in reactions with acrylonitrile, the reaction rate of 2,3-Dibromopropyl acrylate falls between that of acrylonitrile and 2,4,6-tribromophenyl acrylate. []
Q4: Can the composition of copolymers incorporating 2,3-Dibromopropyl acrylate be predicted?
A4: Yes, the composition of terpolymers formed using acrylonitrile, styrene, and 2,3-Dibromopropyl acrylate can be predicted using the Alfrey-Goldfinger equation. [] This allows for a controlled and predictable incorporation of 2,3-Dibromopropyl acrylate into the polymer structure.
Q5: Are there specific models used to understand and predict the behavior of 2,3-Dibromopropyl acrylate in polymerization reactions?
A5: Researchers have utilized triangular coordinate graphs, as proposed by Slocombe, to visually represent the relationship between monomer feed and the final terpolymer compositions. [] This graphical approach aids in understanding the influence of varying monomer ratios on the resulting copolymer properties.
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